molecular formula C27H28N2O6 B243969 3,4,5-trimethoxy-N-{2-methoxy-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide

3,4,5-trimethoxy-N-{2-methoxy-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide

Cat. No.: B243969
M. Wt: 476.5 g/mol
InChI Key: BFXWLWXFCWOHSR-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-{2-methoxy-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide is a complex organic compound belonging to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and more .

Preparation Methods

The synthesis of 3,4,5-trimethoxy-N-{2-methoxy-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide involves several steps. One common method includes the reaction of 5-isopropyl-1,3-benzoxazole with 2-methoxyphenylamine under specific conditions to form the intermediate compound. This intermediate is then reacted with 3,4,5-trimethoxybenzoyl chloride in the presence of a base to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

3,4,5-trimethoxy-N-{2-methoxy-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide undergoes various chemical reactions, including:

Scientific Research Applications

3,4,5-trimethoxy-N-{2-methoxy-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-{2-methoxy-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and pathways, such as the STAT3 signaling pathway, which is crucial in cancer cell proliferation and survival . The compound binds to the active site of the target enzyme, blocking its activity and leading to the desired pharmacological effect.

Comparison with Similar Compounds

3,4,5-trimethoxy-N-{2-methoxy-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide is unique due to its specific structure and pharmacological profile. Similar compounds include:

These compounds share a benzoxazole core but differ in their substituents, leading to variations in their pharmacological activities and applications.

Properties

Molecular Formula

C27H28N2O6

Molecular Weight

476.5 g/mol

IUPAC Name

3,4,5-trimethoxy-N-[2-methoxy-5-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenyl]benzamide

InChI

InChI=1S/C27H28N2O6/c1-15(2)16-7-10-22-20(11-16)29-27(35-22)17-8-9-21(31-3)19(12-17)28-26(30)18-13-23(32-4)25(34-6)24(14-18)33-5/h7-15H,1-6H3,(H,28,30)

InChI Key

BFXWLWXFCWOHSR-UHFFFAOYSA-N

SMILES

CC(C)C1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)OC)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC

Canonical SMILES

CC(C)C1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)OC)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

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